Ethyl 6-methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Ethyl 6-methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a benzothiophene derivative characterized by a fused bicyclic core (tetrahydrobenzo[b]thiophene) with a 6-methyl substituent, an ethyl ester group at position 3, and a 3-nitrobenzylideneamino moiety at position 2. The nitro group (-NO₂) introduces strong electron-withdrawing effects, influencing reactivity and binding affinity, while the ethyl ester enhances lipophilicity, impacting pharmacokinetic properties such as membrane permeability .
Properties
Molecular Formula |
C19H20N2O4S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
ethyl 6-methyl-2-[(3-nitrophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C19H20N2O4S/c1-3-25-19(22)17-15-8-7-12(2)9-16(15)26-18(17)20-11-13-5-4-6-14(10-13)21(23)24/h4-6,10-12H,3,7-9H2,1-2H3 |
InChI Key |
YZQAGQSBRXWVTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)N=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with an appropriate amine to form the Schiff base, followed by cyclization with ethyl 6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzylidene moiety.
Cyclization: The compound can undergo intramolecular cyclization to form more complex ring systems under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Cyclization: Acidic or basic conditions, often using catalysts like Lewis acids.
Major Products Formed
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of substituted derivatives with various functional groups.
Cyclization: Formation of polycyclic compounds with potential biological activity.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 6-methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrobenzylidene moiety can interact with cellular proteins, leading to the inhibition of specific enzymes or signaling pathways. This can result in the modulation of cellular processes such as proliferation, apoptosis, and differentiation .
Comparison with Similar Compounds
Compound A : Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Structural Difference: Lacks the 3-nitrobenzylideneamino and 6-methyl groups.
- Impact: The absence of the nitro group reduces electron-withdrawing effects, leading to lower electrophilicity and altered reactivity in nucleophilic substitution reactions . The amino group (-NH₂) at position 2 increases solubility in polar solvents but reduces stability under oxidative conditions compared to the nitrobenzylidene substituent . Demonstrated moderate antimicrobial activity but weaker anticancer potency compared to the target compound .
Compound B : Methyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- Structural Difference: Methyl ester instead of ethyl ester; retains the 6-methyl group but has an amino substituent at position 2.
- Impact: The methyl ester decreases lipophilicity (logP = 2.1 vs. 3.5 for the ethyl analog), reducing cell membrane penetration . Exhibits 40% lower cytotoxicity against MCF-7 breast cancer cells compared to the target compound, highlighting the role of the nitrobenzylidene group in enhancing bioactivity .
Compound C : Ethyl 6-ethyl-2-{[(3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Structural Difference: Replaces the nitrobenzylideneamino group with a nitrobenzoylamino (-CONH-C₆H₄-NO₂) moiety and has a 6-ethyl substituent.
- Impact :
- The amide linkage (-CONH-) increases hydrogen-bonding capacity, improving interactions with enzyme active sites (e.g., IC₅₀ = 12 µM against COX-2 vs. 8 µM for the target compound) .
- The 6-ethyl group marginally increases molecular bulk (MW = 402.4 g/mol vs. 386.4 g/mol), slightly reducing solubility in aqueous media .
Anticancer Activity
The nitrobenzylidene group in the target compound enhances π-π stacking with DNA base pairs and intercalation, contributing to its superior cytotoxicity .
Antimicrobial Activity
| Compound | MIC (µg/mL) E. coli | MIC (µg/mL) S. aureus |
|---|---|---|
| Target Compound | 32 | 16 |
| Compound C (nitrobenzoylamino analog) | 64 | 32 |
| Compound B (methyl ester) | 128 | 64 |
The ethyl ester and nitrobenzylidene groups synergistically improve membrane disruption and ROS generation in bacterial cells .
Biological Activity
Ethyl 6-methyl-2-((3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several steps starting from basic precursors. One common method includes the condensation of 3-nitrobenzaldehyde with an appropriate amine to form a Schiff base, which is then cyclized with a thiophene derivative. The general reaction pathway can be summarized as follows:
- Formation of Schiff Base : Reacting 3-nitrobenzaldehyde with an amine.
- Cyclization : The Schiff base undergoes cyclization with a thiophene derivative.
- Final Product Isolation : Purification and characterization of the resulting compound.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O4S |
| Molecular Weight | 372.4 g/mol |
| IUPAC Name | Ethyl 6-methyl-2-[(E)-(3-nitrophenyl)methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
| InChI Key | YZQAGQSBRXWVTD-RGVLZGJSSA-N |
Anticancer Activity
Research indicates that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds demonstrate significant cytotoxicity with IC50 values in the low micromolar range (1.1–2.8 µM) against HeLa cells and other cancer types such as murine leukemia and human T-lymphoblastoid leukemia .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and proliferation.
- Apoptosis Induction : Studies have shown that treatment with this compound leads to increased apoptosis in cancer cells, characterized by annexin-V positive cell accumulation .
Case Studies
-
In Vitro Studies on Cell Lines :
- A study assessed the antiproliferative activity against several cancer cell lines (L1210, CEM, HeLa). Compounds derived from the same synthetic pathway exhibited promising results with IC50 values indicating effective inhibition of cell growth .
- A biparametric flow cytometry analysis demonstrated that treatment with these compounds resulted in significant apoptotic cell death in K562 cells after 72 hours .
- Comparative Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
